4-N-(oxan-4-yl)-2-propan-2-yloxybenzene-1,4-diamine
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Overview
Description
4-N-(oxan-4-yl)-2-propan-2-yloxybenzene-1,4-diamine is an organic compound that features a benzene ring substituted with an oxan-4-yl group and a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(oxan-4-yl)-2-propan-2-yloxybenzene-1,4-diamine typically involves multi-step organic reactions. One common approach is to start with a benzene derivative, such as 2-propan-2-yloxybenzene, and introduce the oxan-4-yl group through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-N-(oxan-4-yl)-2-propan-2-yloxybenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include quinones, amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-N-(oxan-4-yl)-2-propan-2-yloxybenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-N-(oxan-4-yl)-2-propan-2-yloxybenzene-1,4-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-N-(oxan-4-yl)-2-propan-2-yloxybenzene-1,3-diamine
- 4-N-(oxan-4-yl)-2-propan-2-yloxybenzene-1,2-diamine
- 4-N-(oxan-4-yl)-2-propan-2-yloxybenzene-1,5-diamine
Uniqueness
4-N-(oxan-4-yl)-2-propan-2-yloxybenzene-1,4-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C14H22N2O2 |
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Molecular Weight |
250.34 g/mol |
IUPAC Name |
4-N-(oxan-4-yl)-2-propan-2-yloxybenzene-1,4-diamine |
InChI |
InChI=1S/C14H22N2O2/c1-10(2)18-14-9-12(3-4-13(14)15)16-11-5-7-17-8-6-11/h3-4,9-11,16H,5-8,15H2,1-2H3 |
InChI Key |
XJKYVYRAVQGCTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)NC2CCOCC2)N |
Origin of Product |
United States |
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